molecular formula C7H6Cl2N2O2 B14664949 3,5-Dichloro-2-hydroxybenzohydrazide CAS No. 50848-92-5

3,5-Dichloro-2-hydroxybenzohydrazide

Cat. No.: B14664949
CAS No.: 50848-92-5
M. Wt: 221.04 g/mol
InChI Key: WOTZANPDDBWJTF-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-hydroxybenzohydrazide is a substituted benzohydrazide derivative characterized by a hydroxy group at the 2-position and chlorine atoms at the 3- and 5-positions on the aromatic ring, with a hydrazide (-CONHNH₂) functional group. The hydrazide group enables reactivity with aldehydes or ketones to form hydrazones, which are critical in coordination chemistry, pharmaceuticals, and agrochemicals. For instance, dichlorophenyl-substituted compounds are associated with pesticidal applications, as seen in procymidone and vinclozolin .

Properties

CAS No.

50848-92-5

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

3,5-dichloro-2-hydroxybenzohydrazide

InChI

InChI=1S/C7H6Cl2N2O2/c8-3-1-4(7(13)11-10)6(12)5(9)2-3/h1-2,12H,10H2,(H,11,13)

InChI Key

WOTZANPDDBWJTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)O)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 3,5-Dichloro-2-hydroxybenzohydrazide can be accomplished through several general approaches, each with distinct advantages depending on starting material availability and reaction conditions.

From Ester Precursors

The most common and straightforward approach involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid methyl ester with hydrazine hydrate. This nucleophilic acyl substitution reaction proceeds through the following mechanism:

  • Nucleophilic attack of hydrazine on the carbonyl carbon of the ester
  • Formation of a tetrahedral intermediate
  • Elimination of methanol
  • Formation of the hydrazide product

The reaction can be represented as:

3,5-dichloro-2-hydroxybenzoic acid methyl ester + NH₂NH₂·H₂O → this compound + CH₃OH

From Acid Chlorides

Another common approach involves the conversion of 3,5-dichloro-2-hydroxybenzoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate. This two-step process often provides better yields in shorter reaction times compared to the direct ester route.

From Aldehydes

A less common but viable approach involves the oxidation of 3,5-dichloro-2-hydroxybenzaldehyde to the corresponding carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate.

Specific Preparation Methods

Method 1: Synthesis from Methyl Ester

This method represents the most documented approach for the preparation of this compound.

Reaction Parameters
Parameter Condition Notes
Starting Material 3,5-dichloro-2-hydroxybenzoic acid methyl ester High purity recommended
Hydrazine Source Hydrazine monohydrate (NH₂NH₂·H₂O) 80-100% concentration
Solvent Methanol Anhydrous conditions preferred
Temperature Reflux (65-70°C) Lower temperatures result in longer reaction times
Reaction Time 3-4 hours Monitored by TLC
Molar Ratio 1:3 (ester:hydrazine) Excess hydrazine ensures complete conversion
Detailed Procedure
  • Dissolve 3,5-dichloro-2-hydroxybenzoic acid methyl ester (2.27 mmol, 500 mg) in methanol (15 mL) in a round-bottom flask equipped with a reflux condenser.
  • Add hydrazine monohydrate (5 mL, excess) to the solution.
  • Heat the reaction mixture under reflux for 3 hours. A white solid typically forms during the reaction.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Once the reaction is complete, evaporate the solvent and excess hydrazine under reduced pressure.
  • The crude product obtained is typically a white solid with sufficient purity for most applications.
  • For higher purity, recrystallize from a suitable solvent system such as ethanol/water.

The yield of this reaction is reported to be nearly quantitative (95-100%) under optimized conditions.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR (DMSO-d₆): Expected signals for aromatic protons and NH/NH₂ protons
  • ¹³C NMR (DMSO-d₆): Signals corresponding to aromatic carbons and carbonyl carbon
  • Mass Spectrometry: Molecular ion peak at m/z corresponding to the molecular weight (expected around 221 for C₇H₆Cl₂N₂O₂)
  • IR Spectroscopy: Characteristic bands for N-H stretching (3200-3400 cm⁻¹), C=O stretching (1650-1680 cm⁻¹), and O-H stretching (3500-3700 cm⁻¹)

Method 2: Synthesis via Acid Chloride Formation

This method involves a two-step process starting from 3,5-dichloro-2-hydroxybenzoic acid.

Reaction Parameters
Step Reagents Conditions Notes
1. Acid Chloride Formation 3,5-dichloro-2-hydroxybenzoic acid, SOCl₂ 70-80°C, 2-4 hours Performed under anhydrous conditions
2. Hydrazide Formation Acid chloride, NH₂NH₂·H₂O 0-5°C initially, then room temperature, 2-3 hours Controlled addition of hydrazine
Detailed Procedure

Step 1: Acid Chloride Formation

  • Place 3,5-dichloro-2-hydroxybenzoic acid (1 equivalent) in a dry, round-bottom flask under nitrogen atmosphere.
  • Add anhydrous solvent (typically dichloromethane or toluene).
  • Add thionyl chloride (2-3 equivalents) dropwise at room temperature.
  • Heat the reaction mixture to reflux for 2-4 hours.
  • Remove excess thionyl chloride and solvent under reduced pressure.
  • The resulting acid chloride is typically used immediately in the next step without isolation due to its sensitivity to moisture.

Step 2: Hydrazide Formation

  • Dissolve the acid chloride in anhydrous tetrahydrofuran (THF) or dioxane and cool to 0-5°C in an ice bath.
  • Add hydrazine hydrate (3-4 equivalents) dropwise while maintaining the temperature below 5°C.
  • After complete addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
  • Pour the reaction mixture into cold water and extract with ethyl acetate.
  • Wash the organic layer with saturated sodium bicarbonate solution and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization from a suitable solvent.

This method typically provides yields of 65-80%, depending on reaction conditions and purification efficiency.

Method 3: Alternative Synthetic Approaches

From 3,5-Dichloro-2-hydroxybenzaldehyde

This approach involves the conversion of 3,5-dichloro-2-hydroxybenzaldehyde to the target hydrazide through a multi-step process:

  • Oxidation of the aldehyde to carboxylic acid using potassium permanganate or other oxidizing agents
  • Esterification of the carboxylic acid
  • Reaction with hydrazine hydrate to form the hydrazide

While this method is less direct, it may be advantageous when 3,5-dichloro-2-hydroxybenzaldehyde is more readily available than other precursors.

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have explored microwave-assisted synthesis of benzohydrazides, which offers several advantages:

Parameter Conventional Method Microwave Method
Reaction Time 3-4 hours 10-30 minutes
Solvent Usage Higher volume Reduced volume
Energy Consumption Higher Lower
Yield 65-95% 80-95%

A typical microwave-assisted procedure involves:

  • Combining 3,5-dichloro-2-hydroxybenzoic acid methyl ester with excess hydrazine hydrate in methanol
  • Irradiating the mixture in a microwave reactor at 100-120°C for 10-30 minutes
  • Cooling and processing as described in the conventional methods

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of the hydrazide formation reaction. Common solvents employed in the synthesis of this compound include:

Solvent Advantages Disadvantages Typical Yield (%)
Methanol Good solubility, easy workup Lower boiling point 85-95
Ethanol Environmentally friendly, good solubility Slightly slower reaction 80-90
Isopropanol Higher boiling point, good for reflux Slightly lower solubility 75-85
THF Good for acid chloride route Water sensitivity 70-85
DMF Excellent solubility, high boiling point Difficult removal, toxicity concerns 90-95

Methanol is generally preferred for the direct ester-hydrazine reaction due to its ability to dissolve both reactants while facilitating the reaction mechanism.

Temperature Control

Temperature plays a crucial role in the synthesis:

  • Too low temperatures result in slow reaction rates and incomplete conversion
  • Excessively high temperatures may lead to decomposition or side reactions
  • For the ester method, reflux conditions (65-75°C for methanol) provide optimal results
  • For the acid chloride method, initial low temperature (0-5°C) during hydrazine addition followed by room temperature reaction gives the best selectivity

Catalyst Considerations

While the reaction between esters and hydrazine typically proceeds without catalysts, certain additives can enhance reaction efficiency:

Catalyst Effect Optimal Loading (mol%)
Acetic acid Activates the carbonyl group 5-10
p-Toluenesulfonic acid Increases electrophilicity of carbonyl 2-5
Lewis acids (e.g., ZnCl₂) Coordinates with carbonyl oxygen 1-3

Purification and Characterization

Isolation Techniques

The purification of this compound typically involves:

  • Recrystallization : The most common method, typically using ethanol/water or methanol/water systems
  • Column Chromatography : For difficult-to-purify samples, using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)
  • Trituration : With appropriate solvents to remove impurities

Analytical Methods for Purity Assessment

Method Information Provided Acceptance Criteria
Melting Point Physical purity indicator Sharp melting point within ±2°C of literature value
HPLC Chemical purity, impurity profile >98% purity
TLC Reaction completion, purity Single spot
Elemental Analysis Elemental composition Within ±0.4% of theoretical values

Structural Confirmation

Complete structural characterization typically involves:

  • NMR Spectroscopy : Both ¹H and ¹³C NMR to confirm structure
  • Mass Spectrometry : To confirm molecular weight and fragmentation pattern
  • IR Spectroscopy : To identify functional groups
  • X-ray Crystallography : For absolute structural confirmation when necessary

Comparative Analysis of Preparation Methods

Efficiency Comparison

Method Advantages Disadvantages Overall Rating
Ester-Hydrazine Simple procedure, high yield, mild conditions Longer reaction time ★★★★☆
Acid Chloride Faster reaction, good for scale-up Moisture sensitivity, two-step process ★★★☆☆
Microwave-Assisted Rapid reaction, energy efficient Specialized equipment required ★★★★★
Aldehyde Route Useful when aldehydes are available Multiple steps, lower overall yield ★★☆☆☆

Industrial Scale Considerations

For large-scale production of this compound, several factors require consideration:

  • Safety : Hydrazine hydrate is highly toxic and potentially explosive; proper handling protocols are essential
  • Cost-effectiveness : The ester route typically offers the best balance of reagent cost and yield
  • Waste management : The acid chloride route generates more waste (including SOCl₂ byproducts)
  • Process control : Temperature control is critical for all methods to ensure safety and yield

Green Chemistry Aspects

Recent trends in synthetic chemistry emphasize environmentally friendly approaches:

Aspect Traditional Methods Green Alternatives
Solvent Methanol, THF Ethanol, Water/Ethanol mixtures
Energy Conventional heating Microwave, flow chemistry
Catalyst Acid catalysts Enzyme-catalyzed reactions
Reagents Excess hydrazine Stoichiometric amounts, recyclable systems

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-2-hydroxybenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Key Compounds:

3,5-Dichloro-2-hydroxybenzamide (CAS 17892-26-1): Molecular Formula: C₇H₅Cl₂NO₂. Functional Group: Amide (-CONH₂). Applications: Intermediate in agrochemical synthesis . Contrast: Lacks the hydrazide (-CONHNH₂) group, reducing its ability to form hydrazones compared to 3,5-Dichloro-2-hydroxybenzohydrazide.

(E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide :

  • Structure : Hydrazone derivative formed by condensing this compound with 2-methoxybenzaldehyde.
  • Configuration : E-configuration about the C=N bond, stabilized by intramolecular O—H···N and N—H···O hydrogen bonds .
  • Crystallography : Planar geometry with a dihedral angle of 5.4° between aromatic rings .

3-Chloro-N-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide methanol monosolvate: Substituents: Bromine atoms at 3,5-positions instead of chlorine. Solubility: Methanol solvate formation enhances solubility, a property critical for crystallization .

Table 1: Structural and Physical Property Comparison

Compound Functional Group Substituents Melting Point (°C) Key Interactions Source
3,5-Dichloro-2-hydroxybenzamide Amide 3,5-Cl; 2-OH Not reported N/A
(E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide Hydrazone 3,5-Cl; 2-OH; 2-OCH₃ Not reported O—H···N, N—H···O hydrogen bonds
Compound 11a () Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene 243–246 NH, CN groups

Hydrogen Bonding and Crystallography

  • Intramolecular Interactions :
    • The hydroxy and hydrazide groups in this compound derivatives facilitate O—H···N and N—H···O hydrogen bonds, enhancing planarity and stability. For example, in , these interactions result in a planar deviation of 0.062 Å .
  • Crystal Packing: Methanol solvates (e.g., ) improve crystallinity via N—H···O interactions, whereas non-solvated analogs may exhibit lower melting points .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-Dichloro-2-hydroxybenzohydrazide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves refluxing substituted benzaldehyde derivatives with hydrazide precursors in ethanol under acidic catalysis (e.g., glacial acetic acid) . For this compound, stoichiometric ratios of 3,5-dichloro-2-hydroxybenzoic acid and hydrazine hydrate should be tested, with reaction times monitored via TLC. Post-reaction, solvent removal under reduced pressure and recrystallization using ethanol/water mixtures can yield pure crystals. Optimization requires adjusting temperature (80–100°C) and molar equivalents to minimize byproducts like unreacted hydrazine or oxidation derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.0 ppm, split due to chlorine substituents) and hydrazide NH groups (δ 9.0–10.5 ppm, broad). Chlorine-induced deshielding affects chemical shifts .
  • IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and N–H stretches (3200–3350 cm⁻¹). Hydroxy groups show broad O–H bands near 3300 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ should align with the molecular weight (e.g., ~235 g/mol for C₇H₅Cl₂N₂O₂), with fragmentation patterns indicating loss of Cl or NH₂ groups .

Advanced Research Questions

Q. How can crystallographic refinement using SHELX software resolve ambiguities in the molecular geometry of this compound?

  • Methodology : SHELXL is ideal for small-molecule refinement. Key steps include:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve Cl and O positions .
  • Hydrogen Bonding : Use SHELXPRO to model hydrogen bonds (e.g., N–H⋯O=C interactions) and refine thermal displacement parameters. Disordered Cl atoms may require PART instructions .
  • Validation : Check R1/wR2 values (<5% for high-quality data) and validate using CCDC tools. Contradictions in bond lengths (e.g., C–Cl vs. C–O) often arise from poor data resolution or twinning .

Q. What mechanistic insights explain the bioactivity of this compound as a potential enzyme inhibitor?

  • Methodology : Structural analogs like 3,5-dichloro-4-hydroxybenzoic acid exhibit bioactivity via salicylic acid-like pathways. For this compound:

  • Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase (COX) or tyrosine phosphatase active sites. Chlorine atoms enhance hydrophobic binding, while the hydrazide group may chelate metal ions (e.g., Zn²⁺ in metalloenzymes) .
  • Kinetic Assays : Compare IC₅₀ values with parent compounds under varying pH and ionic strength. Discrepancies in reported IC₅₀ may stem from assay conditions (e.g., buffer interference with hydrazide reactivity) .

Q. How can conflicting data on the compound’s thermal stability be resolved using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?

  • Methodology :

  • DSC : Run heating/cooling cycles (10°C/min) to identify melting points (expected >200°C for hydrazides) and exothermic decomposition events. Discrepancies may arise from impurities or polymorphic forms .
  • TGA : Monitor mass loss between 200–300°C. A sharp mass loss at ~250°C suggests decomposition of the hydrazide moiety, while gradual loss indicates sublimation. Compare results with crystallinity data (PXRD) to correlate stability with lattice energy .

Data Contradiction Analysis

Q. Why do studies report varying antibacterial efficacy for this compound derivatives?

  • Analysis :

  • Structural Variants : Derivatives with electron-withdrawing groups (e.g., –NO₂) may enhance activity against Gram-negative bacteria, while hydroxyl groups improve solubility but reduce membrane penetration .
  • Assay Conditions : Differences in MIC values (e.g., 8–64 µg/mL) could arise from agar dilution vs. broth microdilution methods. Standardize using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Methodological Tables

Technique Key Parameters Application Example Reference
X-ray Crystallography Resolution <1.0 Å, R1 <5%Refine hydrogen bonding in hydrazide moieties
HPLC Purification C18 column, 70:30 MeOH/H₂O, 1 mL/minSeparate hydrazide from unreacted precursors
Enzyme Assays Tris-HCl buffer (pH 7.4), 25°C, 0.1 mM NADHMeasure COX-2 inhibition kinetics

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